

Dipropyl disulfide molecular weight and formula.

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Compound of Interest

Compound Name: *Dipropyl disulfide*

Cat. No.: *B1195908*

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An In-depth Technical Guide to **Dipropyl Disulfide** for Researchers and Drug Development Professionals

Abstract

Dipropyl disulfide (DPDS) is an organosulfur compound naturally occurring in plants of the *Allium* genus, such as onions, garlic, and leeks, contributing significantly to their characteristic pungent aroma.^{[1][2]} Beyond its role as a flavor and fragrance agent, DPDS has garnered scientific interest for its potential biological activities, including antioxidant, antimicrobial, and anti-cancer properties.^{[1][3][4]} This document provides a comprehensive technical overview of **dipropyl disulfide**, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its metabolic pathways and biological interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

Dipropyl disulfide is a symmetrical dialkyl disulfide. Its core structure consists of a disulfide bond (-S-S-) flanked by two n-propyl groups.

- Chemical Formula: $C_6H_{14}S_2$
- Molecular Weight: 150.31 g/mol
- IUPAC Name: 1-(propyldisulfanyl)propane

- CAS Number: 629-19-6

Physicochemical Data

The key physical and chemical properties of **dipropyl disulfide** are summarized in the table below, providing essential data for experimental design and handling.

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	
Odor	Pungent, sulfurous, onion/garlic-like	
Boiling Point	195-196 °C	
Melting Point	-86 °C	
Density	0.96 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.497	
Water Solubility	39.94 mg/L at 25 °C (estimated)	
LogP	3.57 - 4.188 (estimated)	

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of **dipropyl disulfide**.

Spectroscopic Data	Key Features and Notes	Reference(s)
Mass Spectrometry (GC-MS)	Molecular Ion (M^+): m/z 150. Key fragments: m/z 43 ($C_3H_7^+$, base peak), 108, 41.	
Infrared (IR) Spectroscopy	Data available in the NIST Chemistry WebBook. Characteristic C-H and S-S stretching frequencies.	
1H NMR Spectroscopy	Expected signals for propyl groups: triplet (CH_3), sextet (CH_2-S), triplet (CH_2-CH_3).	

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of **dipropyl disulfide**.

Synthesis of Dipropyl Disulfide via Oxidation of 1-Propanethiol

The most common method for synthesizing symmetrical disulfides is the oxidation of the corresponding thiol (mercaptan). This protocol describes a general method adaptable for lab-scale synthesis.

Principle: The thiol group (-SH) of 1-propanethiol is oxidized to form a disulfide bond (-S-S-), yielding **dipropyl disulfide**. Various mild oxidizing agents can be employed.

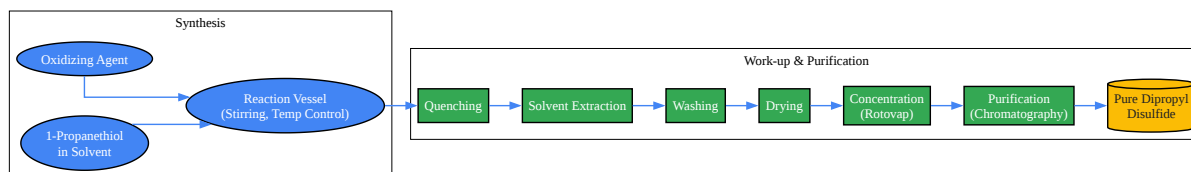
Materials:

- 1-Propanethiol (Propyl Mercaptan)
- Oxidizing Agent (e.g., 30% Hydrogen Peroxide, Iodine, or Air with a catalyst like CoSalen)
- Solvent (e.g., Ethanol, Acetonitrile, or Trifluoroethanol)

- Base (if required, e.g., Pyridine or Sodium Hydroxide)
- Extraction Solvent (e.g., Diethyl ether or Dichloromethane)
- Drying Agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Chromatography supplies (Silica gel, solvents) for purification

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-propanethiol in an appropriate solvent (e.g., ethanol).
- **Oxidation:** Slowly add the chosen oxidizing agent to the stirred solution. If using a catalyst, it should be added prior to the oxidant. The reaction is often exothermic and may require cooling in an ice bath. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench any remaining oxidizing agent. For instance, sodium sulfite can be used to decompose excess hydrogen peroxide.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake gently and allow the layers to separate. Collect the organic layer.
- **Washing:** Wash the organic layer sequentially with a dilute acid, a dilute base (e.g., sodium bicarbonate solution), and finally with brine to remove impurities.
- **Drying and Concentration:** Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **dipropyl disulfide** by column chromatography on silica gel or by distillation to yield the final product.



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Figure 1. General workflow for the synthesis and purification of **dipropyl disulfide**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying volatile organosulfur compounds like DPDS.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

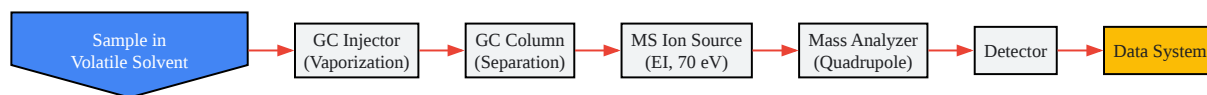
Instrumentation & Parameters:

- Gas Chromatograph: Agilent 7890 or similar.
- Mass Spectrometer: Agilent 5977 or similar.
- Column: Fused silica capillary column suitable for volatile compounds, e.g., TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injection: Split/splitless injector. Injection volume: 1 μ L.
- Oven Temperature Program:
 - Initial temperature: 40 $^{\circ}$ C, hold for 2-3 minutes.
 - Ramp: Increase to 120 $^{\circ}$ C at a rate of 5 $^{\circ}$ C/min.
 - Ramp 2: Increase to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.
 - Final hold: Hold at 250 $^{\circ}$ C for 5-10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 35-350.
 - Ion Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.

Procedure:

- Sample Preparation: Prepare a dilute solution of **dipropyl disulfide** in a volatile organic solvent (e.g., dichloromethane or hexane). If analyzing a complex matrix (e.g., onion oil extract), perform appropriate sample cleanup.
- Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: Acquire the chromatogram and mass spectra.
- Data Analysis: Identify the **dipropyl disulfide** peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The characteristic molecular ion at m/z 150 and fragmentation pattern will confirm its identity.



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Figure 2. Experimental workflow for GC-MS analysis of **dipropyl disulfide**.

In Vitro Metabolism Using Liver Microsomes

This protocol is designed to study the metabolic fate of **dipropyl disulfide** using liver sub-cellular fractions, which are rich in drug-metabolizing enzymes.

Principle: **Dipropyl disulfide** is incubated with rat or human liver microsomes in the presence of necessary cofactors. The reaction mixture is analyzed over time to identify metabolites and determine the rate of metabolism.

Materials:

- **Dipropyl disulfide**
- Pooled liver microsomes (rat or human)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for quenching)
- Internal standard for LC-MS analysis
- Incubator or shaking water bath set to 37 °C
- LC-MS/MS system for analysis

Procedure:

- Preparation: Prepare a stock solution of **dipropyl disulfide** in a suitable solvent (e.g., acetonitrile or DMSO).
- Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.
- Initiation: Start the reaction by adding a small volume of the **dipropyl disulfide** stock solution to the mixture. Final substrate concentration should be chosen based on kinetic parameters (e.g., around the K_m , which is ~0.52 mM for rat microsomes).
- Incubation: Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
- Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile, typically with an internal standard.
- Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound and identify formed metabolites.

Metabolism and Biological Activity

Metabolic Pathway

In vitro and in vivo studies have shown that **dipropyl disulfide** is extensively metabolized, primarily in the liver. The metabolism involves both Phase I and Phase II enzymes.

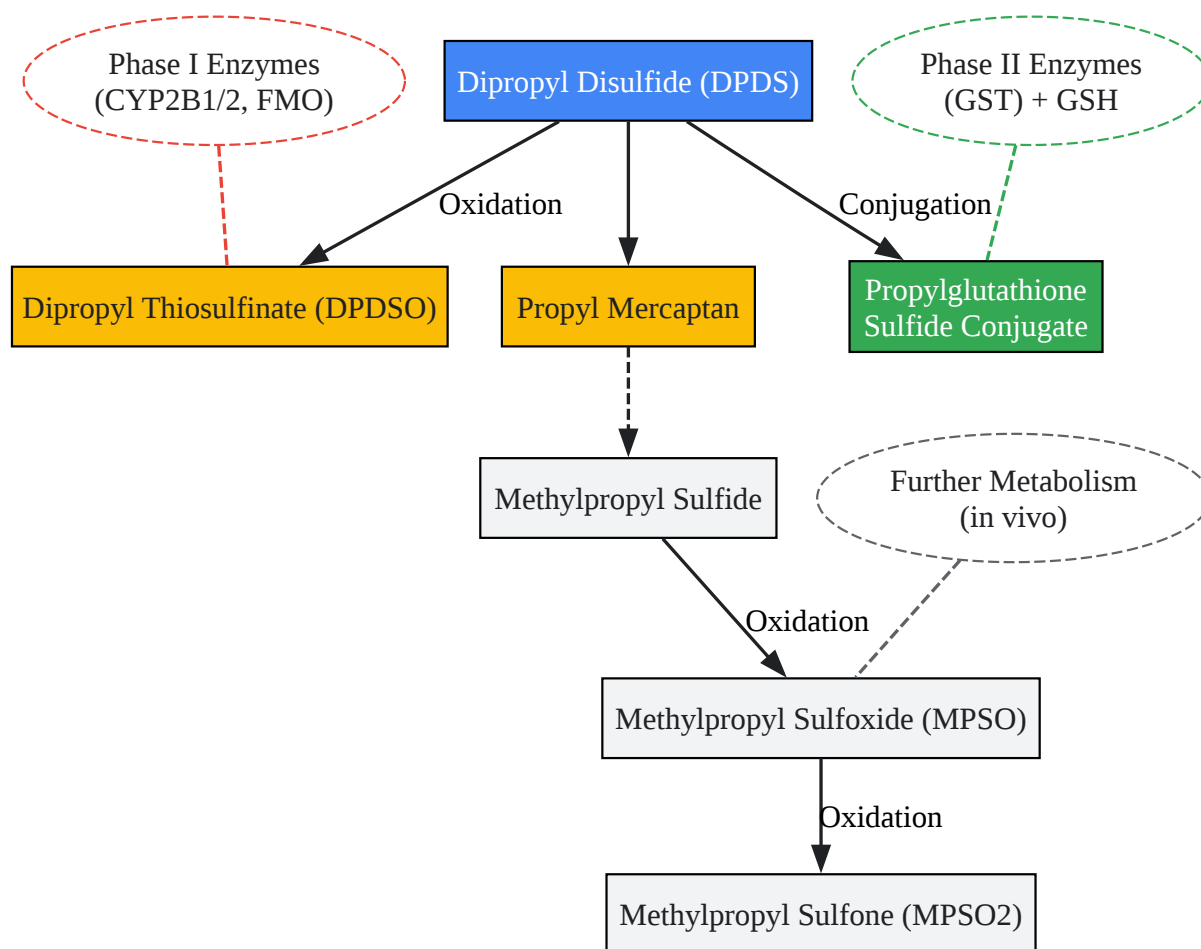
Phase I Metabolism:

- The initial and primary metabolic step is the oxidation of the disulfide bond.
- This reaction is catalyzed by both Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.

- Studies with rat liver microsomes indicate that CYP enzymes, particularly the CYP2B1/2 isoform, are the predominant contributors to this oxidation.
- The product of this oxidation is dipropyl thiosulfinate (DPDSO).

Phase II Metabolism & Subsequent Steps:

- DPDS can react with glutathione (GSH) to form a propylglutathione sulfide conjugate and propyl mercaptan.
- Further metabolism in vivo leads to the formation of methylpropyl sulfide, which is then sequentially oxidized to methylpropyl sulfoxide (MPSO) and methylpropyl sulfone (MPSO₂). The sulfone is the most persistent metabolite found in rats.



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